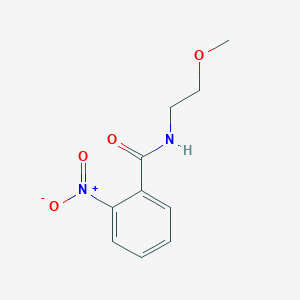

N-(2-methoxyethyl)-2-nitrobenzamide

説明

N-(2-Methoxyethyl)-2-nitrobenzamide is a nitrobenzamide derivative characterized by a methoxyethyl group attached to the amide nitrogen and a nitro group at the ortho position of the benzamide ring. Nitrobenzamides are frequently explored for their pharmacological and material science applications, with substituents influencing solubility, reactivity, and bioactivity .

特性

IUPAC Name |

N-(2-methoxyethyl)-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-16-7-6-11-10(13)8-4-2-3-5-9(8)12(14)15/h2-5H,6-7H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KORPYKWAHOGXPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1=CC=CC=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学的研究の応用

Chemistry: The compound is used in organic synthesis and as a reagent in various chemical reactions. Biology: It can be employed in biochemical studies to understand the behavior of nitro-containing compounds in biological systems. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

作用機序

The compound exerts its effects through interactions with molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The amide group can participate in hydrogen bonding and other interactions, influencing the compound's biological activity.

類似化合物との比較

Structural Analogues and Substituent Effects

N-(2-Methoxyphenyl)-2-Nitrobenzamide

- Structure : The methoxyphenyl group replaces the methoxyethyl side chain.

- Synthesis : Prepared via direct acylation, with crystallographic data confirming planar geometry and intermolecular hydrogen bonding .

- Key Differences : The aromatic methoxyphenyl group may reduce solubility in polar solvents compared to the aliphatic methoxyethyl chain in the target compound.

4-Bromo-N-(4-Methoxy-2-Nitrophenyl)-Benzamide (4MNB)

- Structure : Features a bromine substituent (para to the amide) and a nitro group (ortho to the amide).

- Relevance : The bromine enhances electrophilic reactivity, making 4MNB suitable for cross-coupling reactions, while the nitro group stabilizes charge transfer .

N-(2,2-Diphenylethyl)-4-Nitrobenzamide

- Structure : Bulky diphenylethyl group and para-nitro substitution.

- Properties : The steric hindrance from diphenylethyl reduces crystallization efficiency but improves lipid solubility. The para-nitro group may lower reactivity compared to ortho-substituted analogs .

N-(5-Ethyl-[1,3,4]Thiadiazol-2-yl)-2-Nitrobenzamide

- Structure : Thiadiazole ring replaces the methoxyethyl group.

- Applications: Thiadiazole derivatives are known for antimicrobial and anticancer activities. The electron-withdrawing thiadiazole may enhance metabolic stability compared to methoxyethyl .

Physicochemical Properties

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for confirming the identity and purity of N-(2-methoxyethyl)-2-nitrobenzamide?

- Methodology : A combination of IR spectroscopy , NMR spectroscopy , and TLC is essential. For IR, focus on characteristic bands such as the carbonyl stretch (~1680 cm⁻¹ for amide I), aromatic C=C (~1520–1540 cm⁻¹), and methoxy C-O (~1250 cm⁻¹). NMR (¹H and ¹³C) should confirm proton environments (e.g., methoxyethyl CH₂ groups at δ ~3.3–3.5 ppm and aromatic protons at δ ~7.5–8.5 ppm). TLC with silica GF254 plates and appropriate solvent systems (e.g., ethyl acetate/hexane) can assess purity .

Q. What synthetic routes are commonly employed for preparing this compound?

- Methodology : The compound is typically synthesized via amide coupling between 2-nitrobenzoic acid derivatives and 2-methoxyethylamine. Use coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC/HOBt in anhydrous dichloromethane or DMF. Reaction progress is monitored by TLC, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. What chromatographic techniques are suitable for purifying this compound?

- Methodology : Silica gel column chromatography is standard, using gradients of ethyl acetate in hexane (e.g., 20–50%). For higher purity, preparative HPLC with a C18 column and acetonitrile/water mobile phase can resolve polar impurities. Confirm homogeneity by TLC and melting point analysis .

Advanced Research Questions

Q. How can researchers address discrepancies between theoretical and experimental spectral data for this compound?

- Methodology : Perform computational simulations (DFT) to predict IR and NMR spectra (e.g., using Gaussian or ORCA). Compare experimental vs. calculated data to identify conformational discrepancies (e.g., rotameric states of the methoxyethyl group). Validate purity via elemental analysis and mass spectrometry to rule out impurities .

Q. What strategies optimize crystal structure refinement of this compound using X-ray diffraction data?

- Methodology : Use SHELXL for refinement, applying restraints for flexible groups (e.g., methoxyethyl chain). Address disorder by partitioning occupancies or using TWIN commands for twinned crystals. Validate with R-factors (<5%) and Hirshfeld surface analysis. Cross-reference with similar structures (e.g., N-(2-methoxyphenyl)-2-nitrobenzamide) for bond-length/angle benchmarks .

Q. How should researchers design experiments to investigate structure-activity relationships (SAR) of this compound derivatives?

- Methodology : Synthesize analogs with variations in the nitro group position , methoxyethyl chain length , or amide substituents . Evaluate biological activity (e.g., enzyme inhibition assays) and correlate with computational docking (AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with the nitro group). Use multivariate statistical analysis (e.g., PCA) to link structural features to activity trends .

Q. What computational approaches complement experimental data in predicting the reactivity of this compound?

- Methodology : Perform DFT calculations to map electrostatic potential surfaces (EPS) and identify nucleophilic/electrophilic sites (e.g., nitro group as an electrophile). Use MD simulations (AMBER/GROMACS) to study solvation effects and stability under physiological conditions. Validate predictions via kinetic studies (e.g., hydrolysis rates at varying pH) .

Q. How can reaction conditions be optimized for modifying the methoxyethyl group in this compound?

- Methodology : For alkylation or acylation, employ Schlenk techniques under inert atmosphere to prevent oxidation. Screen catalysts (e.g., Pd/C for hydrogenation) and solvents (e.g., THF for Grignard reactions). Use DoE (Design of Experiments) to optimize temperature, stoichiometry, and reaction time. Monitor by LC-MS and isolate products via flash chromatography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。